molecular formula C18H21N3O2 B5311271 N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide

N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B5311271
M. Wt: 311.4 g/mol
InChI Key: JGTWBYULOXTEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide, also known as NM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. NM-2201 is a potent agonist of the cannabinoid receptor CB1, and is believed to have similar effects to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. In

Mechanism of Action

N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide binds to the CB1 receptor with high affinity, causing a range of physiological effects. These effects are similar to those produced by THC, including increased appetite, altered mood, and decreased pain perception. N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide also has the potential to produce adverse effects, such as anxiety and paranoia, particularly at high doses.
Biochemical and Physiological Effects
N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include increased dopamine release in the nucleus accumbens, decreased glutamate release in the prefrontal cortex, and altered gene expression in the hippocampus. N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has also been shown to produce analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has several advantages for use in scientific research. It is a potent agonist of the CB1 receptor, making it a useful tool for studying the effects of CB1 activation. It is also relatively easy to synthesize in a laboratory setting. However, there are also limitations to the use of N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide in research. It has the potential to produce adverse effects, particularly at high doses, which may limit its use in animal studies. Additionally, the effects of N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide may not accurately reflect the effects of THC, as they may be influenced by differences in pharmacokinetics and metabolism.

Future Directions

There are several future directions for research on N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide. One area of interest is the potential therapeutic applications of N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide in the treatment of pain and other conditions. Another area of interest is the development of more selective CB1 agonists that produce fewer adverse effects. Finally, further research is needed to fully understand the biochemical and physiological effects of N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide, as well as its potential as a tool for studying the CB1 receptor.

Synthesis Methods

The synthesis of N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide involves the reaction of naphthalen-1-ylmethyl-1H-indole-3-carboxylate with 1-(5-fluoropentyl)-3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid, followed by the addition of methylamine to form N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide. This synthesis method has been reported in several research articles and can be performed in a laboratory setting with the appropriate equipment and chemicals.

Scientific Research Applications

N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide has potential applications in scientific research due to its ability to activate the CB1 receptor. This receptor is found throughout the central nervous system and is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood. By studying the effects of N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide on the CB1 receptor, researchers can gain a better understanding of the role of this receptor in various physiological processes.

properties

IUPAC Name

N-methyl-2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-19-17(22)11-16-18(23)20-9-10-21(16)12-14-7-4-6-13-5-2-3-8-15(13)14/h2-8,16H,9-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTWBYULOXTEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)NCCN1CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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